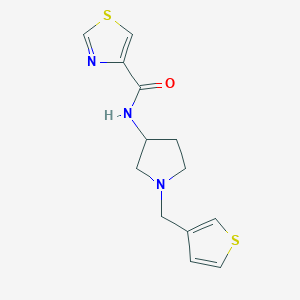

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS2/c17-13(12-8-19-9-14-12)15-11-1-3-16(6-11)5-10-2-4-18-7-10/h2,4,7-9,11H,1,3,5-6H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXRAAPYRSIIKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CSC=N2)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the thiophene and thiazole rings via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Amide Bond Formation and Functionalization

The carboxamide group (-CONH-) in this compound participates in hydrolysis and substitution reactions. Key findings include:

Table 1: Amide Bond Reactivity

The amide nitrogen’s nucleophilicity enables electrophilic substitutions, particularly under basic conditions .

Thiophene and Pyrrolidine Modifications

The thiophen-3-ylmethyl and pyrrolidine moieties undergo distinct transformations:

Table 2: Thiophene and Alkylation Reactions

The thiophene ring shows limited electrophilic reactivity due to steric hindrance from the adjacent pyrrolidine group.

Thiazole Ring Reactivity

The thiazole ring participates in electrophilic substitutions and coordination chemistry:

Table 3: Thiazole-Specific Reactions

Bromination occurs selectively at the 5-position of the thiazole ring, consistent with electronic density calculations .

Functional Group Interconversion

The compound’s synthetic flexibility is demonstrated in multi-step derivatization:

Scheme 1: Representative Synthetic Pathway

-

Amide coupling : Thiazole-4-carboxylic acid + 1-(thiophen-3-ylmethyl)pyrrolidin-3-amine → HATU, DIPEA, DMF, 85% yield .

-

Pyrrolidine methylation : CH₃I, NaH, THF, 0°C → N-methylpyrrolidine variant (63% yield).

-

Thiazole nitration : HNO₃/H₂SO₄, 0°C → 5-nitro-thiazole (40% yield, unstable) .

Stability Under Physiological Conditions

The compound degrades in simulated gastric fluid (pH 1.2) via amide hydrolysis (t₁/₂ = 2.3h) but remains stable in plasma (t₁/₂ > 24h) .

Scientific Research Applications

Antimicrobial Properties

Thiazole derivatives, including N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiazole-4-carboxamide, have shown promising antimicrobial activities. Studies indicate that compounds with thiazole moieties exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, thiazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/mL against strains such as Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Activity

Research has highlighted the anticancer potential of thiazole-containing compounds. For example, derivatives similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). These studies reported IC50 values indicating significant cytotoxicity, suggesting that these compounds can be further explored for cancer treatment .

Anticonvulsant Effects

The anticonvulsant properties of thiazole derivatives have been documented in several studies. Compounds with similar structures have demonstrated efficacy in reducing seizure activity in animal models, indicating their potential as therapeutic agents for epilepsy . The presence of the pyrrolidine ring in these compounds appears to enhance their anticonvulsant activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring and subsequent functionalization with thiophene and pyrrolidine moieties. The synthetic pathways often utilize condensation reactions followed by cyclization processes to achieve the desired structural configurations.

Antimicrobial Study

In a comprehensive study on thiazole derivatives, researchers synthesized a series of N-(4-substituted thiazol-2-yl) acetamide analogs and evaluated their antibacterial activity against a panel of microbial strains. Results indicated that certain modifications to the thiazole ring significantly enhanced antibacterial efficacy, demonstrating the importance of structural optimization in drug development .

Anticancer Research

A study focused on pyridine-thiazole hybrid compounds revealed potent cytotoxicity against stomach carcinoma MGC803 and colon cancer HCT116 cell lines. The results suggested that modifications leading to increased electron-donating characteristics in the structure could enhance anticancer activity . These findings underscore the relevance of structural diversity in developing effective anticancer agents.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiazole-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the pathways involved.

Comparison with Similar Compounds

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ()

- Structural Similarities :

- Key Differences: Replaces thiophene and pyrrolidine with an isoxazole ring. Lacks the conformational flexibility of the pyrrolidine ring, which may reduce adaptability in binding to biological targets.

Hypothetical Analogues

- N-(Pyrrolidin-3-yl)thiazole-4-carboxamide derivatives :

- Removal of the thiophen-3-ylmethyl group would reduce lipophilicity, altering pharmacokinetic profiles.

- Thiophene-based carboxamides with alternative linkers :

- Substitution of pyrrolidine with piperidine could increase rigidity, affecting binding kinetics.

Table 1: Comparative Analysis of Key Properties

Research Findings and Implications

- Bioactivity : While specific data for the target compound is unavailable, thiazole carboxamides are frequently associated with antimicrobial and kinase-inhibitory activities. The thiophene moiety may enhance blood-brain barrier penetration compared to the isoxazole analogue .

- Solubility : The isoxazole derivative’s higher polarity likely improves aqueous solubility, whereas the target compound’s thiophene and pyrrolidine groups may favor lipid membrane interactions.

Biological Activity

N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiazole-4-carboxamide, identified by its CAS number 2309311-08-6, is a compound that combines a thiazole moiety with a pyrrolidine structure. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₁₅N₃OS₂, with a molecular weight of 293.4 g/mol. The compound features a thiazole ring, which is crucial in many bioactive molecules due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 2309311-08-6 |

| Molecular Formula | C₁₃H₁₅N₃OS₂ |

| Molecular Weight | 293.4 g/mol |

| Biological Activity | Antibacterial, Anticancer, Antifungal |

Antibacterial Activity

Thiazole derivatives have shown significant antibacterial properties against various pathogens. In studies involving similar compounds, thiazole derivatives exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. For instance, compounds with thiazole structures were reported to have minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics like oxytetracycline .

Anticancer Potential

The anticancer activity of thiazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that thiazole compounds can inhibit key enzymes involved in cancer progression and metastasis .

Antifungal Properties

In addition to antibacterial and anticancer activities, thiazole derivatives have also shown antifungal effects. They have been tested against strains like Candida albicans and Aspergillus niger, where they exhibited promising results comparable to standard antifungal agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Thiazoles often act as enzyme inhibitors, targeting specific pathways crucial for microbial survival or cancer cell proliferation.

- DNA Interaction : Some thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Certain compounds may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Study 1: Antibacterial Efficacy

A study published in Drug Target Insights evaluated a series of thiazole derivatives for their antibacterial efficacy against various strains. The results indicated that compounds with structural similarities to this compound displayed MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, outperforming standard antibiotics .

Study 2: Anticancer Activity

Research highlighted in the Journal of Medicinal Chemistry detailed the synthesis and biological evaluation of thiazole-based compounds against multiple cancer cell lines. The study found that these compounds induced cell cycle arrest at the G2/M phase and increased apoptosis rates significantly compared to control groups .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing thiazole-4-carboxamide derivatives like N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiazole-4-carboxamide?

Methodological Answer:

Thiazole-4-carboxamide derivatives are typically synthesized via multistep reactions involving:

- Amide coupling : Carboxylic acids (e.g., thiazole-4-carboxylic acid) are activated and coupled with amines (e.g., pyrrolidine derivatives) using reagents like HATU or EDCI in DMF or acetonitrile .

- Cyclization : Thiazole rings are formed via cyclization of thioamide precursors, often catalyzed by iodine and triethylamine in DMF, with sulfur elimination observed in some cases .

- Functionalization : Substituents like thiophen-3-ylmethyl groups are introduced via alkylation or nucleophilic substitution. For example, thiophene derivatives are reacted with pyrrolidine intermediates under reflux conditions .

Key Characterization : Structures are confirmed via ¹H/¹³C NMR, HPLC (purity >98%), and mass spectrometry (ESI-MS) .

Advanced: How can reaction conditions be optimized to improve yields of thiazole carboxamide derivatives?

Methodological Answer:

Yield optimization requires addressing:

- Solvent and Temperature : Acetonitrile under reflux (1–3 min) accelerates initial coupling steps, while DMF at 80–100°C facilitates cyclization .

- Catalysts : Triethylamine or K₂CO₃ enhances reaction efficiency by deprotonating intermediates .

- Computational Design : Quantum chemical calculations (e.g., reaction path searches) predict optimal conditions (e.g., solvent polarity, reagent ratios) and reduce trial-and-error experimentation .

Example : In , yields ranged from 3% to 75% due to steric hindrance from bulky substituents; computational modeling could preemptively identify steric clashes.

Advanced: How do structural variations in the pyrrolidine and thiophene moieties influence physicochemical and biological properties?

Methodological Answer:

- Pyrrolidine Modifications :

- Thiophene Effects :

Basic: What analytical techniques are essential for confirming the structure of thiazole carboxamides?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiazole C-H at δ 7.5–8.5 ppm) and carbonyl carbons (δ 160–170 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Quantifies purity (>98%) and detects byproducts .

- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for related thiazole derivatives in .

Advanced: How can computational methods streamline the design of novel thiazole derivatives?

Methodological Answer:

- Reaction Path Search : Quantum mechanics (QM) identifies low-energy transition states, guiding solvent/catalyst selection .

- Molecular Docking : Predicts binding affinities to biological targets (e.g., enzymes) by modeling interactions between thiazole cores and active sites .

- Machine Learning : Analyzes historical reaction data to recommend optimal conditions (e.g., temperature, stoichiometry) for new analogs .

Advanced: How should researchers address discrepancies in reported yields or biological activities of structurally similar compounds?

Methodological Answer:

- Variable Analysis :

- Reaction Time : Shorter reflux times (1–3 min vs. hours) may reduce decomposition .

- Purification Methods : Silica chromatography vs. HPLC significantly impacts yield and purity .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) may lower yields due to steric/electronic hindrance .

- Biological Assays : Standardize protocols (e.g., MIC testing for antimicrobial activity) to ensure comparability across studies .

Basic: What are the key considerations for scaling up laboratory-scale syntheses of thiazole carboxamides?

Methodological Answer:

- Solvent Selection : Replace DMF with greener solvents (e.g., acetonitrile) to simplify waste management .

- Catalyst Recovery : Immobilize catalysts (e.g., triethylamine on silica) to reduce costs .

- Process Control : Implement real-time monitoring (e.g., in situ IR spectroscopy) to detect intermediates and optimize reaction progress .

Advanced: What mechanistic insights explain sulfur elimination during thiazole cyclization?

Methodological Answer:

- Cyclization Pathway : In , iodine oxidizes thioamide intermediates, releasing sulfur (as S₈) and forming the thiazole ring.

- Byproduct Management : Excess triethylamine scavenges HI byproducts, shifting equilibrium toward product formation .

- Kinetic Studies : Monitor reaction progress via TLC or GC-MS to identify optimal quenching times .

Advanced: How can regioselectivity challenges in thiazole functionalization be mitigated?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., tert-butyl carbamate) to steer substitutions to specific positions .

- Metal Catalysis : Use Pd or Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to achieve C-H functionalization .

Basic: What safety protocols are critical when handling intermediates in thiazole synthesis?

Methodological Answer:

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., thiophene derivatives) .

- PPE : Wear nitrile gloves and goggles when handling corrosive agents like iodine or triethylamine .

- Waste Disposal : Neutralize acidic/byproduct streams before disposal to comply with environmental regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.